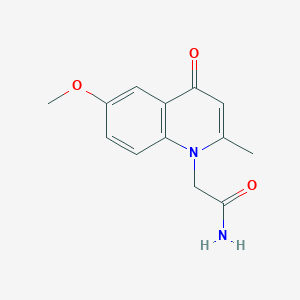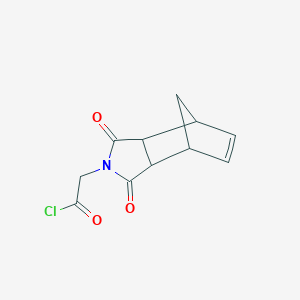![molecular formula C19H18FN3O5 B12117465 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₄FNO₂
Molecular Weight: 211.23 g/mol
CAS Number: 54041-17-7
Méthodes De Préparation
Synthesis:: The synthesis of this compound involves the reaction of 4-fluoroaniline with N-isopropylacetamide. Here’s a brief synthetic route:
- Combine 4-fluoroaniline (9.2 mL, 0.10 mol) and N,N-bis(2-chloroethyl)amine hydrochloride (17.85 g, 0.10 mol) in a three-necked flask.
- Add diethylene glycol dimethyl ether (25 mL) to the mixture.
- Place the flask in a microwave reactor (WBFY-201) equipped with a reflux system.
- Reflux the mixture under microwave irradiation (800 W) for 3 minutes.
- After cooling, remove the excess diethylene glycol dimethyl ether under reduced pressure.
Industrial Production:: Industrial-scale production methods may involve modifications and optimization of the synthetic route for efficiency and yield.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions with appropriate reagents can occur.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other nucleophiles.
Major products:
- The specific products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May exhibit pharmacological effects.
Industry: Employed in the development of new materials.
Mécanisme D'action
The exact mechanism by which N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
For further exploration, you might also be interested in related compounds like ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate and other indole derivatives . These compounds share some similarities but differ in functional groups and substituents.
Propriétés
Formule moléculaire |
C19H18FN3O5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C19H18FN3O5/c1-27-15-8-3-11(9-16(15)28-2)18(25)22-21-14-10-17(24)23(19(14)26)13-6-4-12(20)5-7-13/h3-9,14,21H,10H2,1-2H3,(H,22,25) |
Clé InChI |
IIBARJXCTPPFJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)




![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)


![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)



